Cas no 58888-84-9 (3-Hydroxy Valproic Acid (Mixture of Diastereomers))

3-Hydroxy Valproic Acid (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,3-hydroxy-2-propyl-
- 3-Hydroxy Valproic Acid (Mixture of Diastereomers)
- 3-HYDROXY VALPROIC ACID
- 3-Hydroxy Valproic Acid (Mixture of Diastereomers)
- 3-hydroxy-2-propylpentanoic acid
- 3-Hydroxy-2-propylvaleric acid
- 3-OH-VPA
- 2-Propyl-3-hydroxyvaleric acid
- 2-n-Propyl-3-hydroxypentanoic acid
- 3-Hydroxyvalproic acid
- AKOS006272875
- 58888-84-9
- CHEMBL3706502
- CHEBI:80637
- Q27149684
- 3-Hydroxy-valproic acid
- 2-PROPYL-3-HYDROXYPENTANOICACID
- DTXSID10974384
- SCHEMBL1000793
- FT-0670213
- UNII-CW51396YVP
- 3-Hydroxy-2-propylpentanoicacid
- NS00001151
- PD053751
- LMFA01050494
- Pentanoic acid, 3-hydroxy-2-propyl-
- CW51396YVP
- EN300-1296842
- 2-Propyl-3-hydroxypentanoic acid
-
- MDL: MFCD00869521
- インチ: InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
- InChIKey: LLPFTSMZBSRZDV-UHFFFAOYSA-N
- ほほえんだ: CCCC(C(CC)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 160.11000
- どういたいしつりょう: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 密度みつど: 1.043±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 280.7±23.0 °C at 760 mmHg
- フラッシュポイント: 137.8±19.1 °C
- 屈折率: 1.461
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 57.53000
- LogP: 1.25820
- じょうきあつ: 0.0±1.3 mmHg at 25°C
3-Hydroxy Valproic Acid (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
3-Hydroxy Valproic Acid (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 30164-5MG |
3-Hydroxyvalproic acid, mixture of diastereomers |
58888-84-9 | analytical standard, ≥98.0% (sum od distereomers, GC) | 5MG |
6396.2 | 2021-05-13 | |
Enamine | EN300-1296842-5.0g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1296842-5000mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 5000mg |
$1614.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582449-1g |
3-Hydroxy-2-propylpentanoic acid |
58888-84-9 | 98% | 1g |
¥12639.00 | 2024-05-07 | |
A2B Chem LLC | AG67199-25mg |
3-Hydroxy-2-propylpentanoic acid |
58888-84-9 | 25mg |
$2800.00 | 2024-04-19 | ||
Enamine | EN300-1296842-0.5g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 0.5g |
$849.0 | 2023-05-26 | ||
Enamine | EN300-1296842-10.0g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1296842-0.05g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 0.05g |
$744.0 | 2023-05-26 | ||
Enamine | EN300-1296842-100mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 100mg |
$490.0 | 2023-09-30 | ||
Enamine | EN300-1296842-250mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 250mg |
$513.0 | 2023-09-30 |
3-Hydroxy Valproic Acid (Mixture of Diastereomers) 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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4. Book reviews
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. Book reviews
3-Hydroxy Valproic Acid (Mixture of Diastereomers)に関する追加情報
3-Hydroxy Valproic Acid (Mixture of Diastereomers)
The compound with CAS No. 58888-84-9, commonly referred to as 3-Hydroxy Valproic Acid (Mixture of Diastereomers), is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of valproic acid, which is well-known for its role in the treatment of epilepsy and bipolar disorder. The addition of a hydroxyl group at the third carbon position introduces unique chemical and biological properties, making it an interesting subject for research and development.
3-Hydroxy Valproic Acid exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule contributes to its complexity and diversity in terms of physical and chemical properties. This stereochemical variation is crucial in determining the compound's activity and selectivity in biological systems. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the need for precise control over the stereochemical composition of such compounds.
The synthesis of 3-Hydroxy Valproic Acid involves a series of carefully designed reactions, often utilizing advanced techniques such as asymmetric catalysis or enzymatic methods to achieve high enantioselectivity. Researchers have explored various routes to optimize the yield and purity of the compound, particularly focusing on scalable methods suitable for industrial production. These advancements have significantly contributed to the feasibility of using this compound in preclinical and clinical studies.
One of the most promising applications of 3-Hydroxy Valproic Acid lies in its potential as a precursor for more complex molecules with therapeutic potential. By modifying its structure, scientists can generate derivatives that target specific biological pathways or receptors. For instance, recent research has demonstrated that certain derivatives exhibit enhanced activity against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings underscore the versatility of 3-Hydroxy Valproic Acid as a starting material for drug discovery.
In addition to its role in drug development, 3-Hydroxy Valproic Acid has shown potential in other areas such as agrochemicals and materials science. Its ability to interact with various biological systems makes it a valuable tool for understanding fundamental biochemical processes. Moreover, the compound's stability under different conditions has been extensively studied, providing insights into its suitability for diverse applications.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the structural and functional properties of 3-Hydroxy Valproic Acid. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in characterizing the compound's stereochemistry and conformational dynamics. These studies have not only improved our understanding of the molecule but also paved the way for more precise synthesis and application strategies.
Furthermore, computational modeling has played a pivotal role in predicting the behavior of 3-Hydroxy Valproic Acid in different environments. By employing molecular docking and dynamics simulations, researchers can anticipate how this compound interacts with target proteins or enzymes. Such computational approaches have significantly accelerated the drug discovery process by reducing the need for extensive experimental trials.
In conclusion, 3-Hydroxy Valproic Acid (Mixture of Diastereomers) is a versatile and intriguing compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties, coupled with advancements in synthesis and characterization techniques, position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields such as medicine, agriculture, and materials science.
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